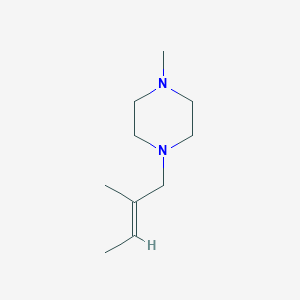![molecular formula C14H10N4O2S B5794990 4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)
4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a benzoic acid moiety.
作用機序
The mechanism of action of MPB is not fully understood, but it is believed to act as a thiol-reactive compound. MPB has been shown to react with cysteine residues in proteins, which can lead to changes in protein function and activity. Additionally, MPB has been shown to inhibit the activity of specific enzymes, such as caspases and proteases.
Biochemical and Physiological Effects:
MPB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPB can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain fungal and bacterial strains. MPB has also been shown to alter the activity of specific enzymes and proteins, which can affect cellular processes such as signaling pathways and gene expression.
実験室実験の利点と制限
One of the main advantages of using MPB in lab experiments is its versatility. MPB can be used in a wide range of applications, from medicinal chemistry to materials science. Additionally, MPB is a relatively stable compound that can be easily synthesized in the lab. However, one limitation of using MPB is its potential toxicity. MPB has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on MPB. One area of interest is the development of novel MPB-based compounds with improved efficacy and specificity for certain applications. Additionally, further studies are needed to fully understand the mechanism of action of MPB and its effects on cellular processes. Finally, the potential use of MPB in clinical applications, such as cancer therapy, warrants further investigation.
合成法
The synthesis of MPB involves a multi-step process that includes the reaction of 4-bromo-1,2-phenylenediamine with sodium azide to form 4-azido-1,2-phenylenediamine. This intermediate is then reacted with 4-pyridinylboronic acid to form 4-(4-pyridinyl)-1,2-phenylenediamine. Finally, the reaction of this intermediate with 2-chloro-5-mercaptobenzoic acid leads to the formation of MPB.
科学的研究の応用
MPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MPB has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, MPB has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, MPB has been utilized as a building block for the synthesis of novel polymers and materials.
特性
IUPAC Name |
4-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-13(20)10-1-3-11(4-2-10)18-12(16-17-14(18)21)9-5-7-15-8-6-9/h1-8H,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKJRJYGYKEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)





![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)
![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)


